Cas no 61949-75-5 (4-Phenyl-tetrahydropyran-2-one)
4-Phenyl-tetrahydropyran-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-Phenyl-tetrahydropyran-2-one
- 2H-Pyran-2-one,tetrahydro-4-phenyl-
- 4-PHENYLPIPERIDIN-2-ONE
- tetrahydro-4-phenyl-2H-Pyran-2-one
- tetrahydro-4-phenylpyran-2-one
- (4-biphenyl)boronic acid
- (4-biphenyl)dihydroxyborane
- 3-phenyltetrahydro-2-pyranone
- 4-(phenyl)phenyl boronic acid
- 4-(phenyl)tetrahydro-2H-pyran-2-one
- 4-Biphenylboronic acid
- 4-phen
- 4-phenylphenylboronic acid
- 4-phenyltetrahydro-2H-pyran-2-one
- 4-phenyl-tetrahydro-pyran-2-one
- biphenyl-4-boronic acid
- Biphenylboronic acid
- para-biphenylboronic acid
- rac-4-phenyltetrahydro-2H-pyran-2-one
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Computed Properties
- Exact Mass: 176.08376
Experimental Properties
- PSA: 26.3
4-Phenyl-tetrahydropyran-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM329213-1g |
4-phenylpiperidin-2-one |
61949-75-5 | 95%+ | 1g |
$937 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805597-1g |
4-Phenyl-tetrahydropyran-2-one |
61949-75-5 | 95% | 1g |
¥16560.00 | 2024-05-06 | |
| Ambeed | A441958-1g |
4-Phenyl-tetrahydropyran-2-one |
61949-75-5 | 95+% | 1g |
$860.0 | 2025-04-18 |
4-Phenyl-tetrahydropyran-2-one Suppliers
4-Phenyl-tetrahydropyran-2-one Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4-Phenyl-tetrahydropyran-2-one
Comprehensive Overview of 4-Phenyl-tetrahydropyran-2-one (CAS No. 61949-75-5): Properties, Applications, and Industry Insights
4-Phenyl-tetrahydropyran-2-one (CAS No. 61949-75-5) is a versatile organic compound with a unique structural framework, combining a phenyl group with a tetrahydropyran-2-one moiety. This heterocyclic ketone has garnered significant attention in pharmaceutical, fragrance, and specialty chemical industries due to its synthetic utility and bioactive potential. Researchers and manufacturers frequently search for terms like "4-Phenyl-tetrahydropyran-2-one synthesis", "CAS 61949-75-5 suppliers", and "tetrahydropyranone derivatives applications", reflecting its commercial and academic relevance.
The compound's molecular formula (C11H12O2) and structural features make it a valuable intermediate in organic synthesis. Its lipophilic nature and hydrogen-bond acceptor capacity contribute to its role in designing drug candidates, particularly for CNS-targeted therapies—a trending topic in AI-driven drug discovery platforms. Recent patents highlight its use in flavor enhancers and non-toxic plasticizers, aligning with the global shift toward sustainable chemicals.
Analytical studies of 61949-75-5 reveal a melting point range of 45-48°C and characteristic IR absorption bands at 1720 cm-1 (C=O stretch), making it identifiable via spectroscopic techniques. These properties are critical for quality control, as queried in searches like "4-Phenyl-tetrahydropyran-2-one HPLC method". The compound's stability under ambient conditions facilitates storage and handling, though inert atmosphere is recommended for long-term preservation.
In green chemistry applications—a hotspot in 2024—researchers exploit 4-Phenyl-tetrahydropyran-2-one as a biodegradable template for polymer modifications. Its low ecotoxicity profile meets REACH compliance standards, addressing ESG (Environmental, Social, and Governance) concerns raised by investors. This aligns with frequent searches for "eco-friendly heterocycles" and "CAS 61949-75-5 SDS" (Safety Data Sheet).
The pharmaceutical sector values this compound for constructing chiral auxiliaries and pro-drug scaffolds, particularly in neuroprotective agent development. Computational chemistry studies (often searched as "4-Phenyl-tetrahydropyran-2-one docking studies") suggest its potential to modulate GABA receptors—a target in anxiety disorder research. However, unlike regulated substances, it remains unclassified under international drug control treaties.
Industrial-scale production typically employs Pd-catalyzed coupling or microwave-assisted cyclization, with optimization strategies documented in recent open-access journals. Supply chain data indicates growing demand from Asia-Pacific markets, driven by generic API (Active Pharmaceutical Ingredient) manufacturers. Users often seek "4-Phenyl-tetrahydropyran-2-one price trends" and "CAS 61949-75-5 technical dossier" for procurement decisions.
Emerging applications include its use in OLED materials as an electron-transport moiety, coinciding with the flexible electronics boom. Patent analyses reveal novel derivatives for UV-stabilizers in packaging—addressing the microplastic reduction movement. These innovations respond to search trends like "tetrahydropyranone advanced materials" and "61949-75-5 patent landscape".
For analytical chemists, GC-MS libraries list characteristic fragmentation patterns (m/z 91 for benzyl ions), aiding in impurity profiling. This data is crucial for compliance with ICH Q3 guidelines—a frequent query among quality assurance professionals. The compound's logP value (~1.8) also makes it a reference standard in ADMET prediction software validation.
In academic settings, 4-Phenyl-tetrahydropyran-2-one serves as a model substrate for teaching retrosynthetic analysis and ring-closing metathesis. Its inclusion in open educational resources (OERs) has increased, matching pedagogical searches for "heterocycle synthesis lab protocols". Safety-conscious users appreciate its non-hazardous classification under GHS, unlike many aromatic ketones.
Future prospects include exploration in catalysis (as a ligand precursor) and cosmetic preservatives—areas gaining traction in bio-based formulations. With the fine chemicals market projected to grow at 5.8% CAGR (2024-2030), CAS 61949-75-5 exemplifies how niche intermediates can bridge traditional synthesis and cutting-edge applications.
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